Sorbinil

Description

Sorbinil (CP-45643), a spiroimide-class aldose reductase inhibitor (ARI), was developed in 1981 as a therapeutic agent for diabetic complications, particularly neuropathy and retinopathy. It inhibits aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol under hyperglycemic conditions. By reducing sorbitol accumulation, this compound aimed to mitigate oxidative stress, inflammation, and downstream tissue damage .

Preclinically, this compound demonstrated efficacy in rodent models:

- Diabetic Neuropathy: Prevented nerve conduction velocity (NCV) deficits in rats .

- Retinopathy: Attenuated TGF-β1 signaling and oxidative stress pathways in diabetic rat retinas, outperforming aspirin in normalizing inflammation-related genes (71% vs. 29% correction) .

- Nephropathy: Reduced proteinuria and improved renal ultrastructure in diabetic rats by modulating protein kinase C (PKC) activity .

Hypersensitivity reactions (e.g., skin rash, fever) occurred in 10% of patients, leading to its withdrawal in 1987 .

Properties

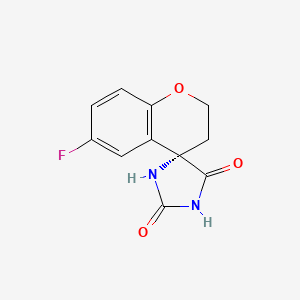

IUPAC Name |

(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANPKRCLVQAOG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023587 | |

| Record name | Sorbinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68367-52-2 | |

| Record name | Sorbinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68367-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbinil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sorbinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4186B906P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Sorbinil primarily targets the enzyme Aldose Reductase . Aldose Reductase is an enzyme present in the lens and brain that removes excess glucose by converting it to sorbitol.

Mode of Action

This compound acts as an inhibitor of Aldose Reductase. By inhibiting this enzyme, this compound prevents the conversion of excess glucose into sorbitol.

Biochemical Pathways

The key biochemical pathway affected by this compound is the polyol pathway . This pathway involves the conversion of glucose to sorbitol, a process that is catalyzed by Aldose Reductase. By inhibiting Aldose Reductase, this compound effectively reduces the flux of glucose through this pathway.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in elderly volunteers. The elimination half-life of this compound tends to be longer in males than in females, and there is no significant sex difference in its absorption, distribution, metabolism, and excretion (ADME) properties. The long elimination half-life suggests that accumulation of this compound is likely to occur with chronic dosing.

Biochemical Analysis

Biochemical Properties

Sorbinil interacts with the enzyme aldose reductase, inhibiting its activity. This interaction prevents the conversion of glucose to sorbitol, a process that can lead to the accumulation of sorbitol and subsequent osmotic stress on cells.

Cellular Effects

This compound’s inhibition of aldose reductase has significant effects on various types of cells. In the context of diabetic complications, the reduction of sorbitol accumulation in cells can prevent the development of cataracts in the lens and neuropathy in peripheral nerves. This compound has been shown to improve vascular and C-fiber functions via the inhibition of aldose reductase and the polyol pathway.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to aldose reductase and inhibiting its activity. This prevents the enzyme from converting glucose to sorbitol, thereby reducing sorbitol accumulation within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively lower elevated sorbitol levels over time. This suggests that this compound is stable and does not degrade significantly over the course of these studies. The long-term effects of this compound on cellular function, as observed in in vitro or in vivo studies, include the prevention of cataract development and peripheral neuropathy.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, this compound reduced sorbitol accumulation in the lens and sciatic nerve of diabetic rats when orally administered at a dosage of 0.25 mg/kg.

Metabolic Pathways

This compound is involved in the polyol metabolic pathway, where it interacts with the enzyme aldose reductase. By inhibiting this enzyme, this compound prevents the conversion of glucose to sorbitol, thereby affecting metabolic flux and metabolite levels.

Biological Activity

Sorbinil, a potent aldose reductase inhibitor (ARI) , is primarily investigated for its role in managing diabetic complications. This article delves into the biological activity of this compound, supported by clinical findings, case studies, and relevant data.

This compound functions by inhibiting the enzyme aldose reductase , which converts glucose into sorbitol through the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications due to its contribution to oxidative stress and cellular damage. By inhibiting aldose reductase, this compound aims to reduce the accumulation of sorbitol and subsequent complications associated with diabetes, such as neuropathy and retinopathy .

Diabetic Retinopathy

A significant randomized trial involving 497 patients with insulin-dependent diabetes mellitus assessed the efficacy of this compound over a median follow-up of 41 months . The study reported:

- Microaneurysm Count : Patients receiving this compound exhibited a slower increase in microaneurysm count compared to the placebo group at 21 months (P = 0.046) and 30 months (P = 0.039). However, this difference was not significant at the final follow-up (P = 0.156) .

- Retinopathy Severity : There was no significant difference in the progression of retinopathy severity between the two groups (28% in this compound vs. 32% in placebo, P = 0.344) .

Diabetic Neuropathy

In a separate study focusing on diabetic neuropathy, 39 patients were evaluated for changes in nerve conduction velocity (NCV) during a 9-week treatment with this compound (250 mg/day). Results showed:

- Improvement in NCV across multiple nerves:

- Peroneal motor NCV: +0.70 m/s (P < 0.008)

- Median motor NCV: +0.66 m/s (P < 0.005)

- Median sensory NCV: +1.16 m/s (P < 0.035)

- Notably, these improvements diminished within three weeks post-treatment cessation .

Safety Profile

While this compound has shown promise in clinical settings, safety concerns have been noted:

- Approximately 7% of patients experienced hypersensitivity reactions during the initial months of treatment .

- Adverse effects are generally minor but necessitate careful monitoring during clinical use .

Comparative Efficacy

A comparative analysis of this compound with other ARIs suggests that while it is effective at reducing certain diabetic complications, it may not outperform other agents significantly in terms of overall efficacy .

Summary Table of Clinical Findings

| Study Focus | Outcome Measure | This compound Group | Placebo Group | Significance |

|---|---|---|---|---|

| Diabetic Retinopathy | Microaneurysm Count Increase | Slower rate | Faster rate | P = 0.046 (21 mo), P = 0.039 (30 mo) |

| Retinopathy Severity Change | 28% worsened | 32% worsened | P = 0.344 | |

| Diabetic Neuropathy | NCV Improvement | Peroneal: +0.70 m/s | N/A | P < 0.008 |

| Median Motor: +0.66 m/s | N/A | P < 0.005 | ||

| Median Sensory: +1.16 m/s | N/A | P < 0.035 |

Comparison with Similar Compounds

Sorbinil’s pharmacological profile is best understood relative to other ARIs, which vary in structure, specificity, and clinical outcomes.

Structural and Mechanistic Comparisons

Key Findings :

- This compound vs. Tolrestat : Both inhibit ALR2 but differ in side effects. This compound caused hypersensitivity, while Tolrestat was withdrawn for hepatotoxicity . Structurally, Tolrestat induces conformational changes in Arg312 during binding, unlike this compound .

- This compound vs. Fidarestat : Fidarestat exhibits higher ALR2 selectivity (IC₅₀ = 0.7 µM) and avoids ALR1 off-target effects, reducing toxicity risks .

- This compound vs. Compound 81: A 2021 thiazolidinone derivative showed comparable potency (IC₅₀ = 1.82 µM) but improved synthetic accessibility .

Efficacy in Preclinical Models

Key Insight: this compound outperformed aspirin in normalizing oxidative stress (71% vs. 29% gene correction) and inflammation (62% vs. 3%) in diabetic retinopathy models .

Clinical Outcomes and Limitations

Key Contrasts :

- This compound’s clinical failure stemmed from poor ALR2 specificity and hypersensitivity, whereas Fidarestat’s higher selectivity improved tolerability .

- Structural analogs like Minalrestat and Imirestat retained this compound’s core scaffold but added substituents to enhance potency and reduce toxicity .

Q & A

Q. What is the primary mechanism of action of sorbinil in diabetic complications, and how is this evaluated experimentally?

this compound inhibits aldose reductase (AR), a key enzyme in the polyol pathway that converts glucose to sorbitol, thereby reducing sorbitol accumulation and oxidative stress. Methodologically, its efficacy is assessed through:

- In vitro models : Measuring AR activity in tissues (e.g., rat lens homogenates) via spectrophotometric assays .

- Animal studies : Diabetic rodent models (e.g., streptozotocin-induced) are used to evaluate nerve conduction velocity, sorbitol levels, and antioxidant restoration .

- Clinical trials : Randomized controlled trials (RCTs) track retinopathy progression using endpoints like microaneurysm counts and severity grading .

Q. What experimental models are commonly used to study this compound’s neuroprotective effects?

- Cell-based assays : Human proximal tubule cells treated with high glucose ± this compound to assess lysosomal markers (e.g., SQSTM1, NPC2) via RT-qPCR .

- Diabetic neuropathy models : Streptozotocin-induced diabetic rats monitor nerve function (e.g., blood flow, NAD+/NADH ratios) and structural changes (e.g., myo-inositol depletion) .

- Microglial activation studies : Aβ-stimulated microglia evaluate TNF-α and ROS suppression .

Q. What are the standard dosages and administration protocols for this compound in preclinical studies?

- In vivo : 65 mg/kg/day in rodent diets for 2–8 weeks to normalize sorbitol levels and nerve function .

- Clinical trials : 250 mg daily for 3 years in diabetic retinopathy trials, though this showed limited efficacy .

Advanced Research Questions

Q. How do contradictory findings between preclinical and clinical data on this compound’s efficacy inform future research design?

Preclinical studies in rodents show this compound restores nerve function and redox balance , but RCTs in humans found no significant retinopathy improvement . Methodological considerations:

- Species-specific metabolism : Rodents lack the CYP450 isoforms implicated in this compound’s hypersensitivity reactions in humans .

- Endpoint selection : Microaneurysm counts (short-term) vs. retinopathy grading (long-term) may explain discrepancies .

- Dosage optimization : Higher doses in animal models (65 mg/kg) vs. clinical trials (250 mg/day) suggest translational scaling challenges.

Q. What molecular interactions underlie this compound’s binding affinity to aldose reductase, and how does this compare to newer inhibitors?

- Structural insights : X-ray crystallography reveals this compound’s hydrogen bonding with Tyr48, His110, and Trp111 in AR’s active site .

- Computational docking : this compound has a binding energy of -32 kcal/mol to AKR1B1, weaker than β-glucogallin (-44 kcal/mol), suggesting room for optimization .

- Selectivity issues : this compound’s cross-reactivity with aldehyde reductase may contribute to off-target effects .

Q. What methodologies are used to investigate this compound-induced hypersensitivity reactions, and how can these risks be mitigated in drug development?

- Metabolite toxicity assays : Microsome-generated this compound metabolites are tested on lymphocytes; toxicity increases with epoxide hydrolase inhibition .

- Genetic screening : Patients with phenytoin/sorbinil hypersensitivity show defective detoxification pathways (e.g., CYP450 polymorphisms) .

- Safer analogs : Structure-activity relationship (SAR) studies focus on eliminating reactive intermediates while retaining AR inhibition .

Q. How can researchers reconcile this compound’s antioxidant benefits with its limited clinical translation in diabetic complications?

- Combination therapies : Pairing this compound with antioxidants (e.g., glutathione) may enhance efficacy, as seen in animal models restoring ascorbate levels .

- Patient stratification : Genetic profiling to exclude individuals with CYP2C9 variants linked to hypersensitivity .

- Alternative endpoints : Focus on early biomarkers (e.g., PIP2 turnover) rather than late-stage complications .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous populations?

- Mixed-effects models : Account for variability in diabetic duration and baseline retinopathy severity .

- Longitudinal analysis : Track microaneurysm counts over time using repeated-measures ANOVA .

- Meta-analysis : Pool data from failed trials to identify subpopulations with significant responses .

Q. How do in vitro assays for this compound’s anti-inflammatory activity translate to in vivo relevance?

Q. What are the limitations of using this compound as a reference ARI in developing new inhibitors?

- Toxicity bias : Hypersensitivity reactions skew safety assessments, necessitating parallel toxicity screens .

- Binding energy benchmarks : New inhibitors must exceed this compound’s -32 kcal/mol threshold while improving selectivity .

- Clinical trial design : Incorporate adaptive protocols to address efficacy/safety trade-offs early .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.